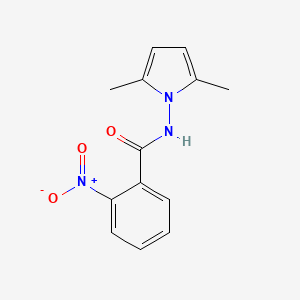![molecular formula C12H13ClN2O4 B5701752 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)
4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid, also known as ACBC, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. ACBC is a derivative of the amino acid tryptophan and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to act through various pathways. 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Furthermore, 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid has been shown to modulate the activity of various enzymes involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects, which include the prevention of neuronal death and the reduction of oxidative stress. 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid has also been shown to have anti-inflammatory and analgesic effects, which include the reduction of inflammation and pain. Additionally, 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid has been shown to modulate the activity of various enzymes and receptors, which can lead to changes in neurotransmitter metabolism and signaling.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the functions of these targets in a more precise manner. Additionally, 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. Another direction is the study of its potential applications in the treatment of inflammatory disorders and pain management. Additionally, further research is needed to fully understand the mechanism of action of 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid and its effects on various enzymes and receptors.
Synthesis Methods
4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid can be synthesized through a multi-step process starting from tryptophan. The first step involves the protection of the amino group of tryptophan with a suitable protecting group. This is followed by the chlorination of the aromatic ring of the protected tryptophan to obtain 3-(chloroacetyl)indole. The next step involves the amidation of 3-(chloroacetyl)indole with acetic anhydride to obtain N-acetyl-3-(chloroacetyl)indole. Finally, the N-acetyl-3-(chloroacetyl)indole is treated with diethyl oxalate to obtain 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid.
Scientific Research Applications
4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory disorders and pain management. Additionally, 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid has been shown to modulate the activity of various enzymes and receptors, making it a useful tool for studying their functions.
properties
IUPAC Name |
4-(3-acetamido-4-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-7(16)14-10-6-8(2-3-9(10)13)15-11(17)4-5-12(18)19/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVHZRZCPPCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)

![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)

![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)
![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)